REACTION_SMILES
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[CH3:27][N:28]([CH:29]=[O:30])[CH3:31].[CH3:6][c:7]1[cH:8][nH:9][c:10]2[c:11]1[C:12](=[O:23])[N:13]([CH2:16][CH2:17][N:18]1[CH2:19][CH2:20][CH2:21][CH2:22]1)[CH2:14][CH2:15]2.[Na+:26].[OH-:25].[OH2:24].[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5]>>[CH3:6][c:7]1[c:8]([CH:29]=[O:30])[nH:9][c:10]2[c:11]1[C:12](=[O:23])[N:13]([CH2:16][CH2:17][N:18]1[CH2:19][CH2:20][CH2:21][CH2:22]1)[CH2:14][CH2:15]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c[nH]c2c1C(=O)N(CCN1CCCC1)CC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1c(C=O)[nH]c2c1C(=O)N(CCN1CCCC1)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |